Cas no 343851-34-3 (1-Methyl-3-nonylimidazolium bromide)

1-Methyl-3-nonylimidazolium bromide 化学的及び物理的性質
名前と識別子
-
- 343851-34-3
- 1-Methyl-3-nonylimidazolium bromide
- 1-nonyl-3-methyl-imidazolium bromide
- SCHEMBL5087802
- MFCD19382535
-
- インチ: 1S/C13H25N2.BrH/c1-3-4-5-6-7-8-9-10-15-12-11-14(2)13-15;/h11-13H,3-10H2,1-2H3;1H/q+1;/p-1
- InChIKey: PNDVRZACZRXZDZ-UHFFFAOYSA-M
- ほほえんだ: [Br-].N1(C=C[N+](C)=C1)CCCCCCCCC
計算された属性
- せいみつぶんしりょう: 288.12011g/mol
- どういたいしつりょう: 288.12011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 8
- 複雑さ: 148
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 8.8Ų
1-Methyl-3-nonylimidazolium bromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB357307-25g |
1-Methyl-3-nonylimidazolium bromide, 99%; . |
343851-34-3 | 99% | 25g |
€386.10 | 2025-02-19 | |
abcr | AB357307-250g |
1-Methyl-3-nonylimidazolium bromide, 99%; . |
343851-34-3 | 99% | 250g |
€1564.90 | 2025-02-19 | |
abcr | AB357307-50 g |
1-Methyl-3-nonylimidazolium bromide; 99% |
343851-34-3 | 50g |
€344.40 | 2022-08-31 | ||
abcr | AB357307-100g |
1-Methyl-3-nonylimidazolium bromide, 99%; . |
343851-34-3 | 99% | 100g |
€796.40 | 2025-02-19 | |
abcr | AB357307-25 g |
1-Methyl-3-nonylimidazolium bromide; 99% |
343851-34-3 | 25g |
€257.60 | 2022-08-31 | ||
abcr | AB357307-100 g |
1-Methyl-3-nonylimidazolium bromide; 99% |
343851-34-3 | 100 g |
€796.40 | 2023-07-19 |
1-Methyl-3-nonylimidazolium bromide 関連文献
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
1-Methyl-3-nonylimidazolium bromideに関する追加情報
Introduction to 1-Methyl-3-nonylimidazolium bromide (CAS No. 343851-34-3)
1-Methyl-3-nonylimidazolium bromide, with the chemical formula C12H20N2Br, is a novel ionic liquid derivative that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique physicochemical properties and versatile applications. As an imidazolium-based cation combined with a nonyl substituent, this compound exhibits exceptional solvency, thermal stability, and catalytic potential, making it a promising candidate for various industrial and laboratory applications.
The compound's structure, featuring a methyl group at the 1-position of the imidazole ring and a nonyl chain at the 3-position, contributes to its high viscosity and density compared to other conventional ionic liquids. This distinctive architecture enhances its suitability for use as a green solvent in organic synthesis, facilitating reactions that require high selectivity and yield under mild conditions. Additionally, the presence of the bromide anion provides stability in both aqueous and organic environments, broadening its utility in multi-phase systems.
In recent years, 1-Methyl-3-nonylimidazolium bromide has been extensively studied for its role in catalytic processes. Its imidazolium core acts as an effective Brønsted acid or base catalyst, enabling the acceleration of various organic transformations such as esterification, alkylation, and polymerization. Researchers have reported that this compound can replace traditional volatile organic solvents, thereby reducing environmental impact while improving reaction efficiency. The nonyl group further enhances its catalytic activity by stabilizing reactive intermediates and facilitating product isolation.
One of the most compelling applications of 1-Methyl-3-nonylimidazolium bromide is in the field of pharmaceutical synthesis. Its ability to dissolve a wide range of substrates makes it an ideal medium for drug formulation and purification processes. Recent studies have demonstrated its effectiveness in the synthesis of active pharmaceutical ingredients (APIs), where it improves reaction kinetics and product purity. Furthermore, its compatibility with continuous flow chemistry has opened new avenues for scalable drug production, aligning with the growing demand for sustainable manufacturing practices.
The compound's potential in material science is equally noteworthy. 1-Methyl-3-nonylimidazolium bromide has been explored as a component in ionic liquid crystals and electrolytes for supercapacitors and batteries. Its high dielectric constant and thermal stability make it an excellent candidate for enhancing energy storage devices, contributing to advancements in renewable energy technologies. Additionally, its ability to act as a template for polymerization has led to the development of novel functional materials with tailored properties for coatings, adhesives, and specialty polymers.
From an industrial perspective, 1-Methyl-3-nonylimidazolium bromide offers significant advantages over traditional solvents due to its low volatility and high chemical resistance. These properties make it suitable for large-scale processes in sectors such as petrochemical refining, lubricant production, and metal processing. By replacing hazardous or flammable solvents with this environmentally benign alternative, industries can achieve compliance with stringent regulatory standards while maintaining operational efficiency.
The pharmacological potential of 1-Methyl-3-nonylimidazolium bromide extends beyond its role as a synthetic intermediate. Preliminary research suggests that derivatives of this compound may exhibit bioactive properties due to their ability to interact with biological targets. While further investigation is needed to fully elucidate these effects, early studies indicate potential applications in antimicrobial agents and anti-inflammatory therapies. The structural flexibility of the imidazolium ring provides a scaffold for designing molecules with targeted pharmacological activity.
In conclusion,1-Methyl-3-nonylimidazolium bromide (CAS No. 343851-34-3) represents a multifaceted compound with broad applications across multiple scientific disciplines. Its unique combination of solvency, catalytic activity, and material science relevance positions it as a cornerstone in modern chemical research. As advancements continue in green chemistry and sustainable technologies,1-Methyl-3-nonylimidazolium bromide is poised to play an increasingly vital role in shaping the future of industrial and pharmaceutical innovation.
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